![molecular formula C21H18FN3O3 B2895626 2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883956-86-3](/img/structure/B2895626.png)

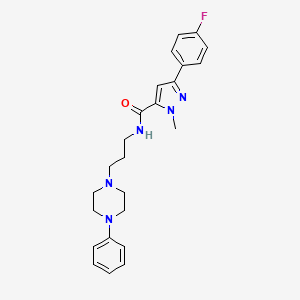

2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like methyl 2-(4-fluorophenyl)quinoline-4-carboxylate are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The compound 2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione and its related derivatives have been studied as potential corrosion inhibitors. A study found that similar compounds, namely 5-arylpyrimido-[4,5-b]quinoline-diones, effectively retarded the corrosion of mild steel in acidic environments. These compounds adsorb onto the steel surface, with one of the derivatives exhibiting an inhibition efficiency of 98.30% at a specific concentration. This suggests potential applications in protecting metals against corrosion in industrial settings (Verma et al., 2016).

Reactions at Heterocyclic Ring-Carbon and Nitrogen Atoms

Research exploring the reactivity of pyrimido[5,4-b]quinoline compounds, which are structurally similar to the compound , has revealed interesting reactions at the heterocyclic ring-carbon and nitrogen atoms. These findings contribute to the understanding of the chemical behavior of such compounds, potentially useful in synthesizing new materials or pharmaceuticals (Levine, Chu, & Bardos, 1977).

Calcium Channel Antagonist Activities

Compounds structurally similar to 2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione have been investigated for their calcium antagonistic activities. One study synthesized new derivatives and tested their effects on isolated rabbit sigmoid colon, comparing them with Nifedipine, a known calcium channel blocker. This research indicates potential medical applications, particularly in treating conditions related to calcium channel dysfunctions (Bülbül et al., 2009).

Modifications of the Perkow Reaction

Studies on the Perkow reaction involving quinoline-2,4(1H,3H)-dione derivatives, which are chemically related to the compound of interest, have been conducted to explore novel synthetic pathways. These research efforts contribute to the development of new synthetic methods in organic chemistry, which could be useful in the synthesis of complex molecules for various applications (Paleta et al., 2005).

Synthesis and Optical Properties of Polyheterocycles

Research into the synthesis of new classes of polyheterocyclic compounds, such as indolizino[3,2-c]quinolines, which share a quinoline moiety with the compound , has been conducted. These compounds demonstrate unique optical properties, making them potential candidates as fluorescent probes in biomedical applications (Park et al., 2015).

Wirkmechanismus

Target of Action

It is noted that this compound is used as anonsense mutation suppressor . Nonsense mutations are changes in DNA that can lead to the premature stop of protein synthesis, resulting in truncated and often non-functional proteins. Suppressing these mutations can restore the production of full-length, functional proteins.

Mode of Action

As a nonsense mutation suppressor, it may interact with the cellular machinery involved in protein synthesis, specifically the ribosome, to prevent the premature termination of protein synthesis caused by nonsense mutations .

Biochemical Pathways

protein synthesis pathway . By suppressing nonsense mutations, it could potentially restore the normal function of genes affected by these mutations, thereby influencing the pathways these genes are involved in .

Result of Action

As a nonsense mutation suppressor, it is likely that its action results in the production of full-length, functional proteins from genes that would otherwise produce truncated, non-functional proteins due to nonsense mutations .

Action Environment

Factors such as ph can influence the stability and activity of many compounds

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-24-16-6-4-3-5-15(16)18(26)17-20(24)23-19(13-7-9-14(22)10-8-13)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYHRZEKIQJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one](/img/structure/B2895549.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)

![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)

![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)

![2-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2895559.png)

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)

![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)

![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)